molecular formula C16H14N6 B3840326 benzaldehyde [4-(benzylideneamino)-4H-1,2,4-triazol-3-yl]hydrazone

benzaldehyde [4-(benzylideneamino)-4H-1,2,4-triazol-3-yl]hydrazone

Cat. No. B3840326
M. Wt: 290.32 g/mol
InChI Key: UDHCLLRXVBYLBT-UCXDMDGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde is an organic compound consisting of a benzene ring with a formyl substituent. It is among the simplest aromatic aldehydes and one of the most industrially useful . Hydrazones are a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond with a hydrogen atom attached to one of the nitrogen atoms. They are often used in organic synthesis and in analytical chemistry.


Synthesis Analysis

While specific synthesis methods for “benzaldehyde [4-(benzylideneamino)-4H-1,2,4-triazol-3-yl]hydrazone” are not available, hydrazones are typically synthesized by the reaction of a carbonyl compound (an aldehyde or ketone) with hydrazine .


Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of heterocycles, and as ligands in coordination chemistry. The specific reactions would depend on the exact structure and conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For example, some hydrazones exhibit biological activity and can interact with enzymes and other proteins in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and precautions for safe use .

properties

IUPAC Name

N,4-bis[(E)-benzylideneamino]-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6/c1-3-7-14(8-4-1)11-17-20-16-21-18-13-22(16)19-12-15-9-5-2-6-10-15/h1-13H,(H,20,21)/b17-11+,19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHCLLRXVBYLBT-UCXDMDGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NN=CN2N=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NN=CN2/N=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
benzaldehyde [4-(benzylideneamino)-4H-1,2,4-triazol-3-yl]hydrazone
Reactant of Route 2
Reactant of Route 2
benzaldehyde [4-(benzylideneamino)-4H-1,2,4-triazol-3-yl]hydrazone
Reactant of Route 3
Reactant of Route 3
benzaldehyde [4-(benzylideneamino)-4H-1,2,4-triazol-3-yl]hydrazone
Reactant of Route 4
benzaldehyde [4-(benzylideneamino)-4H-1,2,4-triazol-3-yl]hydrazone
Reactant of Route 5
benzaldehyde [4-(benzylideneamino)-4H-1,2,4-triazol-3-yl]hydrazone
Reactant of Route 6
benzaldehyde [4-(benzylideneamino)-4H-1,2,4-triazol-3-yl]hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.